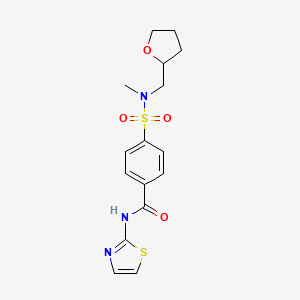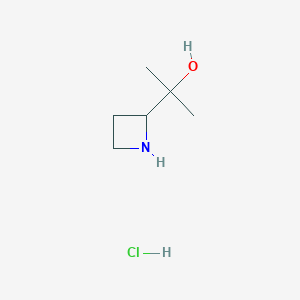
2-(Azetidin-2-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H13NO.ClH . It has a molecular weight of 151.64 . The compound is typically stored at 4°C and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 151.64 . The compound is typically stored at 4°C .Applications De Recherche Scientifique
Transformation and Synthesis Processes
Synthetic Pathways and Reactivity : Research has shown that derivatives of azetidin-2-yl compounds can be transformed through various chemical reactions. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been unexpectedly transformed into 3-aryl-2-(ethylamino)propan-1-ols using specific reagents. This transformation involves intermediate steps through 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, indicating a complex reactivity pattern that could be harnessed for synthesizing bioactive molecules (Mollet, D’hooghe, & de Kimpe, 2011).
Antimicrobial Activity : Compounds derived from azetidin-2-yl groups have been synthesized and evaluated for their antimicrobial properties. For instance, novel 2-azetidinones have shown excellent antibacterial and antifungal activities, which were synthesized from pyrazine-2,3-dicarboxylic acid and evaluated against various microbial strains (Ayyash & Habeeb, 2019).
Anticonvulsant Agents : Research into N-substituted-3-chloro-2-azetidinone derivatives has revealed potential anticonvulsant properties. A specific compound in this series exhibited excellent anticonvulsant activity without neurotoxicity compared to reference drugs, suggesting a promising avenue for the development of new medications (Hasan et al., 2011).
Antifungal Activity : The synthesis of 1,2,3-Triazole derivatives and their evaluation against Candida strains highlighted some compounds with significant antifungal profiles. This suggests that modifications to the core structure could yield potent antifungal drug candidates in the future (Lima-Neto et al., 2012).
Comprehensive Reviews on Azetidin-2-ones
Biological and Pharmacological Potential : Azetidin-2-ones, also known as β-lactams, possess a wide range of biological activities beyond their well-known antibiotic properties. They have been the focus of research due to their potential as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents, among others. A review of these compounds has highlighted their diverse pharmacological profile, underscoring the importance of continued research in this area (Arya et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(azetidin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKZCFQZZIZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)
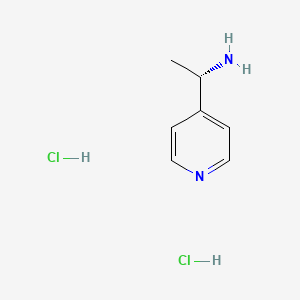
![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)
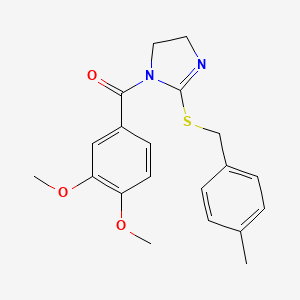
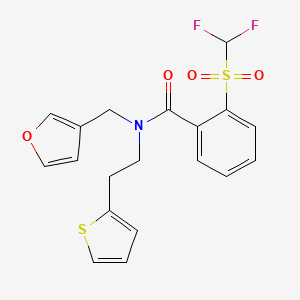
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)
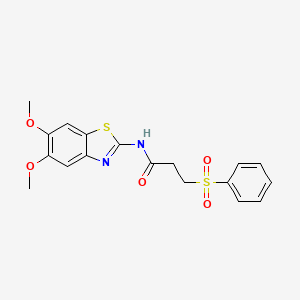
![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
